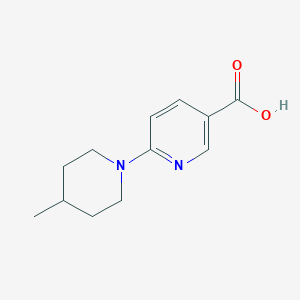6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid
CAS No.: 926248-50-2
Cat. No.: VC4892927
Molecular Formula: C12H16N2O2
Molecular Weight: 220.272
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926248-50-2 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.272 |
| IUPAC Name | 6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9H,4-7H2,1H3,(H,15,16) |
| Standard InChI Key | YQPINMZQOZZKPY-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines a pyridine ring with a piperidine substituent, creating a hybrid scaffold that enhances its interaction with biological targets. Key features include:
-
Pyridine ring: Provides aromaticity and hydrogen-bonding capabilities via the carboxylic acid group.
-
4-Methylpiperidine: Introduces a bulky, lipophilic group that influences pharmacokinetic properties such as solubility and membrane permeability .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| InChIKey | YQPINMZQOZZKPY-UHFFFAOYSA-N | |
| Predicted LogP | 1.2 |
Spectroscopic Characterization
-
NMR: The ¹H-NMR spectrum typically shows signals for the pyridine protons (δ 8.2–8.8 ppm), piperidine methyl group (δ 1.1–1.3 ppm), and carboxylic acid proton (δ 12–13 ppm) .
-
Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ ion at m/z 221.13 .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis often involves multi-step protocols:
-
Piperidine Functionalization: 4-Methylpiperidine is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under palladium catalysis .
-
Coupling Reactions: A Buchwald-Hartwig amination or nucleophilic aromatic substitution links the piperidine to the pyridine ring. For example, 6-chloropyridine-3-carboxylic acid reacts with 4-methylpiperidine under basic conditions .
-
Carboxylic Acid Activation: The final step may employ coupling agents like HATU or EDCI to introduce the carboxylic acid group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid, formaldehyde, Pd/C | 85% | |
| 2 | 6-Chloropyridine-3-carboxylate, K₂CO₃, DMF | 72% | |
| 3 | HATU, DIPEA, THF | 68% |
Purification and Analysis
Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol. Purity is validated via HPLC (>98%) .
Pharmacological Significance
Serotonin Receptor Modulation
Structural analogs of this compound, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, demonstrate potent 5-HT₁F agonist activity, making them candidates for migraine therapy . The piperidine moiety enhances blood-brain barrier penetration, while the carboxylic acid improves solubility .
AMPK Activation
Derivatives with substituted piperidines, like 4-fluoropiperidin-4-ylmethoxy groups, show enhanced AMPK activation (EC₅₀ = 0.0038 μM) . Modifications at the piperidine’s 4-position significantly impact potency and metabolic stability .
Table 3: Pharmacological Data for Analogous Compounds
Future Directions
-
Optimization of Solubility: Introducing polar groups (e.g., hydroxyl, amine) to the piperidine ring could improve aqueous solubility .
-
Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates may enhance tissue specificity .
-
Exploration of New Indications: Potential applications in metabolic disorders (via AMPK) or oncology (via kinase inhibition) warrant investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume